2-methyl-N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}furan-3-carboxamide
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Overview
Description
2-methyl-N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}furan-3-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a carboxamide group. This compound is part of a class of molecules known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 2-methyl-N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}furan-3-carboxamide typically involves multi-step organic reactions. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The furan ring can be introduced via a Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones. The final step involves coupling the thiazole and furan rings through an amide bond formation .
Chemical Reactions Analysis
2-methyl-N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol.
Scientific Research Applications
2-methyl-N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Its anticancer properties are being explored for potential use in chemotherapy.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-methyl-N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}furan-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. The furan ring can interact with DNA, causing cytotoxic effects in cancer cells. The carboxamide group can form hydrogen bonds with enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other thiazole and furan derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug with a thiazole ring.
Properties
Molecular Formula |
C19H20N2O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-methyl-N-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]furan-3-carboxamide |
InChI |
InChI=1S/C19H20N2O2S/c1-12(2)10-14-4-6-15(7-5-14)17-11-24-19(20-17)21-18(22)16-8-9-23-13(16)3/h4-9,11-12H,10H2,1-3H3,(H,20,21,22) |
InChI Key |
VOPPNEKCGJLHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Origin of Product |
United States |
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